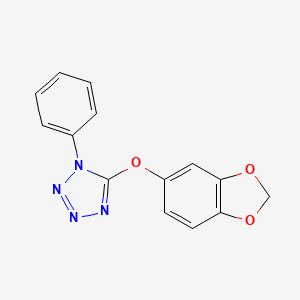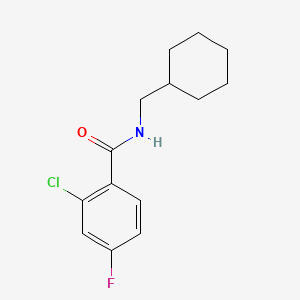
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. This compound features a benzamide core substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a cyclohexylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzoic acid and cyclohexylmethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation: The acyl chloride is then reacted with cyclohexylmethylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The cyclohexylmethyl group can be oxidized to form the corresponding carboxylic acid or ketone.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride in dry ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with different nucleophiles replacing the chlorine or fluorine atoms.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acids or ketones derived from the cyclohexylmethyl group.
Scientific Research Applications
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its benzamide structure which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzamide structure allows it to bind to certain receptors or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(cyclohexylmethyl)benzamide: Lacks the fluorine atom at the 4-position.
4-fluoro-N-(cyclohexylmethyl)benzamide: Lacks the chlorine atom at the 2-position.
2-chloro-N-(cyclohexylmethyl)-4-methylbenzamide: Substitutes the fluorine atom with a methyl group.
Uniqueness
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The cyclohexylmethyl group also adds steric bulk, potentially affecting its binding interactions with molecular targets.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQTPFMBWLGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5302169.png)
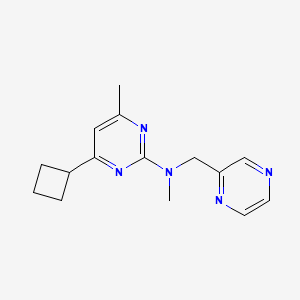
![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)
![6-[(diethylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5302194.png)
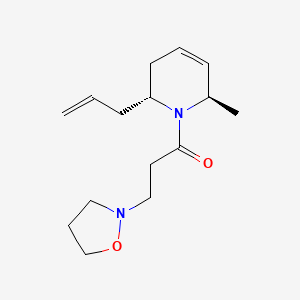
![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)
![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
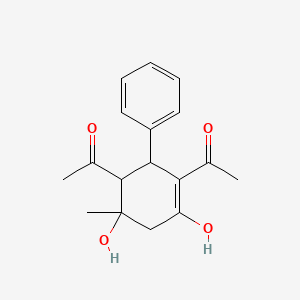
![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)
